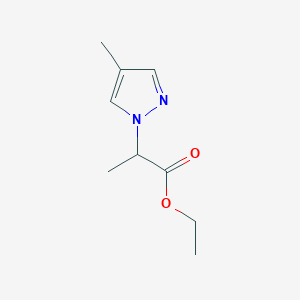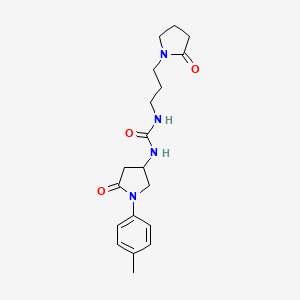
(4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone, also known as BPTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Studies :
- The study of crystal structures of compounds similar to (4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone reveals insights into the molecular arrangements and interactions. For example, the crystal structure of a related compound showed specific dihedral angles between benzene and piperidine rings, highlighting the importance of intermolecular hydrogen bonds in the formation of molecular chains (Revathi et al., 2015).
Chemical Synthesis and Rearrangements :
- Research has focused on synthesizing various derivatives of related compounds, demonstrating the versatility of these molecules in chemical synthesis. For instance, a study described the synthesis of phenyl-(4-phenylpiperidin-4-yl)methanones, starting from 4-benzhydrylidenepiperidines, using a CAN-mediated rearrangement (Chang et al., 2006).
Endocannabinoid Hydrolases Inhibition :
- A series of compounds including (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones were prepared and tested for their inhibitory activity on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This research provides insights into the potential therapeutic applications of these compounds in manipulating endocannabinoid signaling (Morera et al., 2012).
Antimicrobial and Anticonvulsant Activities :
- Novel compounds, including some triazole derivatives, were synthesized and evaluated for their antimicrobial and anticonvulsant activities. This research contributes to the understanding of the potential biomedical applications of these compounds (Rajasekaran et al., 2006).
Catalytic Applications :
- Research on compounds with triazolyl methanone frameworks has shown their potential as catalysts in various chemical reactions. For instance, a study highlighted the use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(3,4-dimethylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-17-8-9-21(14-18(17)2)27-16-22(24-25-27)23(28)26-12-10-20(11-13-26)15-19-6-4-3-5-7-19/h3-9,14,16,20H,10-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYLYYUIRHRXDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(4-Ethoxy-3-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2385178.png)

![5-((2,4-Dichloro-5-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2385186.png)





